1,2-Didecanoyl-sn-glycerol

Description

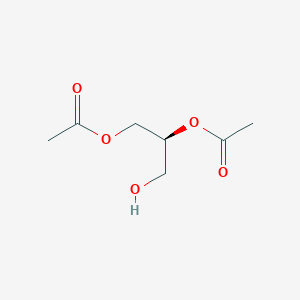

1,2-Didecanoyl-sn-glycerol (CAS 60514-49-0) is a diacylglycerol (DAG) analog with two saturated decanoyl (C10:0) fatty acid chains esterified at the sn-1 and sn-2 positions of the glycerol backbone. Its molecular formula is C23H44O5, and it serves as a structural mimic of endogenous DAGs, which are critical second messengers in protein kinase C (PKC) activation and lipid signaling pathways . This compound is commercially available for research purposes, with suppliers offering high-purity (>98%) preparations for biochemical studies .

Properties

IUPAC Name |

[(2S)-2-acetyloxy-3-hydroxypropyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-5(9)11-4-7(3-8)12-6(2)10/h7-8H,3-4H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDDRFCJKNROTO-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CO)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H](CO)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336545 | |

| Record name | (2S)-1-(Acetyloxy)-3-hydroxypropan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127179-48-0 | |

| Record name | (2S)-1-(Acetyloxy)-3-hydroxypropan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of Protected Glycerol Derivatives

The stereospecific synthesis of 1,2-didecanoyl-sn-glycerol typically begins with a protected glycerol backbone to ensure regioselective acylation. sn-Glycerol-3-phosphate or its trityl-protected analog is commonly employed to block the sn-3 hydroxyl group. Decanoyl chloride or decanoic anhydride reacts with the sn-1 and sn-2 hydroxyl groups under inert conditions, catalyzed by 4-dimethylaminopyridine (DMAP) or triethylamine. Subsequent deprotection via hydrogenolysis (for trityl groups) or enzymatic cleavage (for phosphate groups) yields the final product.

Key Reaction Parameters:

Enzymatic Synthesis Using Lipases

Lipase-catalyzed transesterification offers a stereoselective route under mild conditions. Immobilized Candida antarctica lipase B (CAL-B) facilitates the sequential esterification of sn-1 and sn-2 positions using methyl decanoate as the acyl donor. This method achieves >95% regioselectivity when conducted in solvent-free systems at 40°C.

Advantages Over Chemical Methods:

-

Eliminates need for hydroxyl-protecting groups.

-

Reduces side products from acyl migration.

Purification and Stabilization

Chromatographic Techniques

Crude synthesis mixtures require purification via silica gel chromatography. A gradient of hexane:ethyl acetate (9:1 to 7:3 v/v) elutes this compound (Rf = 0.35–0.45) while separating monoacylglycerol and triacylglycerol contaminants. Preparative thin-layer chromatography (TLC) serves as a cost-effective alternative for small-scale batches.

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 3 |

| Ethanol | 10 |

| Chloroform | >50 |

Long-term storage at -20°C under argon atmosphere prevents oxidation and acyl migration. Lyophilized samples retain stability for >6 months.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, CDCl3) confirms regiochemistry:

Mass Spectrometry

High-resolution ESI-MS identifies the molecular ion [M+Na]+ at m/z 507.4128 (calculated for C23H44O5Na+: 507.4124). Collision-induced dissociation fragments at m/z 313.2743 and 239.2015 confirm decanoyl chain losses.

Applications in Biochemical Research

Substrate for Diacylglycerol Kinases (DGKs)

This compound serves as a preferred substrate for DGKε isoforms due to its saturated C10 chains, which enhance membrane association kinetics. In mixed micelle assays, it exhibits a Vmax of 12.3 ± 1.1 nmol/min/mg protein when combined with 1,2-dioleoyl-sn-glycero-phosphoserine (DOPS).

Model Membrane Studies

Bilayers incorporating 5 mol% this compound show increased lateral packing density, raising phase transition temperatures by 4–6°C compared to unsaturated DAGs.

Challenges and Mitigation Strategies

Acyl Migration

The spontaneous shift of decanoyl groups to the sn-3 position occurs at rates of 0.8–1.2%/hour at 25°C. Adding 0.1% (w/v) bovine serum albumin (BSA) to aqueous suspensions reduces migration by stabilizing the sn-1,2 conformation.

Oxidation of Aliphatic Chains

Antioxidants like 0.01% butylated hydroxytoluene (BHT) prevent radical-mediated degradation during long-term storage.

Emerging Methodologies

Microfluidic Continuous-Flow Synthesis

Recent advancements employ chip-based reactors with immobilized CAL-B, achieving 92% conversion in <10 minutes residence time. This approach scales linearly from 10 mg to 10 g batches without yield loss.

Cryoenzymatic Processing

Lyophilized this compound synthesized at -40°C demonstrates 40% lower acyl migration rates compared to room-temperature products, albeit with a 15% reduction in overall yield.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Acyl Migration (%) | Scalability |

|---|---|---|---|---|

| Chemical Acylation | 68–72 | 95–98 | 1.8–2.5 | Industrial |

| Enzymatic Synthesis | 85–90 | 99+ | <0.5 | Pilot-scale |

| Microfluidic | 91–94 | 98–99 | 0.2–0.4 | Lab-scale |

Chemical Reactions Analysis

Types of Reactions: 1,2-Didecanoyl-sn-glycerol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Hydrolysis: Glycerol and decanoic acid.

Oxidation: Ketones or aldehydes.

Scientific Research Applications

Biochemical Mechanisms

- PKC Activation : DiC10 functions as an analog of diacylglycerol (DAG), a well-known second messenger that activates PKC. The activation of PKC by DiC10 has been shown to modulate various cellular processes including proliferation, differentiation, and apoptosis .

- Neutrophil Stimulation : Research indicates that DiC10 can stimulate neutrophils to release superoxide, a reactive oxygen species involved in immune responses. This stimulation occurs through mechanisms that may not solely depend on PKC activation, suggesting alternative pathways for immune modulation .

Physiological Effects

- Cardiac Function : Studies have demonstrated that DiC10 inhibits L-type calcium currents in cardiac myocytes. This inhibition is significant because it suggests a potential role for DiC10 in modulating cardiac excitability and contractility, which could have implications for understanding cardiac pathophysiology .

- Inflammation and Tumor Promotion : In animal models, DiC10 has been investigated for its effects on skin morphology and inflammation. While it induces ornithine decarboxylase activity comparably to known tumor promoters like TPA (12-O-tetradecanoylphorbol-13-acetate), it does not promote tumor formation in the same way TPA does when applied over extended periods .

Therapeutic Implications

- Anti-infection Applications : Given its immunomodulatory properties, DiC10 is being explored for potential use in combating infections by enhancing the immune response against various pathogens, including viruses and bacteria .

- Cancer Research : The differential effects of DiC10 on cellular signaling pathways compared to traditional tumor promoters open avenues for its use in cancer research, particularly in understanding tumor promotion mechanisms and developing targeted therapies.

Data Tables

Case Studies

- Neutrophil Activation Study : A study demonstrated that treatment with 2.0 µM DiC10 led to significant superoxide release from guinea pig neutrophils, indicating its potential role in enhancing innate immune responses under certain conditions .

- Cardiac Myocyte Research : In adult rat ventricular myocytes, DiC10 application resulted in a concentration-dependent inhibition of calcium currents, providing insights into its effects on cardiac physiology and potential therapeutic targets for heart diseases .

- Skin Tumor Promotion Assessment : In CD-1 mice treated with DiC10, no tumors developed despite increased ornithine decarboxylase activity, highlighting its unique profile as a non-promoter compared to TPA .

Mechanism of Action

1,2-Didecanoyl-sn-glycerol exerts its effects by mimicking the action of naturally occurring diacylglycerols. It activates protein kinase C by binding to its regulatory domain, leading to the translocation of the enzyme from the cytosol to the plasma membrane. This activation triggers a cascade of downstream signaling events involved in various cellular processes such as cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Diacylglycerols

Structural and Physicochemical Properties

The biological activity and physicochemical behavior of DAGs are influenced by acyl chain length, saturation, and stereochemistry. Below is a comparison of 1,2-Didecanoyl-sn-glycerol with other DAG analogs:

Key Observations :

- Chain Length : Longer acyl chains (e.g., C18:1 in 1,2-Dioleoyl-sn-glycerol) increase membrane affinity and PKC activation efficiency compared to shorter chains (C6:0–C14:0) .

- Saturation : Unsaturated DAGs (e.g., 1,2-Dioleoyl-sn-glycerol) exhibit superior PKC activation due to enhanced fluidity and molecular packing at lipid-water interfaces .

- Stability : 1,2-Diacyl-sn-glycerols are prone to acyl migration (rearrangement to 1,3-isomers) under acidic or high-temperature conditions, necessitating careful storage .

Protein Kinase C Activation

- This compound: Demonstrates moderate PKC activation in monolayer assays, with a limiting molecular area of ~160 Ų at oil/water interfaces .

- 1,2-Dioctanoyl-sn-glycerol (DiC8): A short-chain analog (C8:0) mimics phorbol ester effects on cell proliferation but induces only partial PKC translocation .

- 1,2-Dioleoyl-sn-glycerol : The most potent PKC activator among saturated and unsaturated DAGs, achieving full enzyme recruitment to membranes .

Metabolic and Enzymatic Studies

- This compound is used in lipase inhibition assays, where its saturated chains provide a stable substrate for kinetic analyses .

- Radiolabeled DAGs (e.g., 2-O-[1’-14C]arachidonoyl-1-O-stearoyl-sn-glycerol) are critical for tracing lipid signaling pathways in vivo .

Biological Activity

1,2-Didecanoyl-sn-glycerol (diC10) is a synthetic diacylglycerol that serves as a structural analog of the second messenger diacylglycerol (DAG), which plays a critical role in various cellular signaling pathways, particularly in the activation of protein kinase C (PKC). This article aims to explore the biological activities of this compound, highlighting its mechanisms of action, effects on cellular processes, and potential applications in research and medicine.

Chemical Structure and Properties

This compound is composed of a glycerol backbone esterified with two decanoyl groups at the 1 and 2 positions. Its chemical formula is , and it is classified under the category of diacylglycerols. The structural specificity of this compound is crucial for its biological function, as different stereoisomers exhibit varying levels of activity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.54 g/mol |

| Solubility | Soluble in organic solvents |

| Configuration | 1,2-sn configuration |

Activation of Protein Kinase C

This compound acts primarily through the activation of PKC, a family of serine/threonine kinases that mediate various cellular responses, including proliferation, differentiation, and apoptosis. Studies have shown that diC10 can activate PKC in a manner similar to other DAG analogs. The stereospecificity of the compound is essential; only the 1,2-sn configuration effectively activates PKC, while other configurations do not exhibit this activity .

Role in Signal Transduction

DiC10 participates in signal transduction pathways by modulating the activity of various receptors and enzymes. It has been implicated in the release of intracellular calcium and the activation of downstream signaling cascades. This mechanism is particularly relevant in platelet activation and other immune responses where diacylglycerols play a pivotal role .

Tumor Promotion Studies

Research has investigated the potential tumor-promoting activity of this compound. In a study comparing its effects with those of 12-O-tetradecanoylphorbol-13-acetate (TPA), it was found that while both compounds induced ornithine decarboxylase activity—a marker for tumor promotion—diC10 did not produce significant morphological changes or inflammation when applied topically to mouse skin. Specifically, TPA application resulted in increased epidermal thickness and leukocyte infiltration, whereas diC10 did not induce these effects at comparable doses .

Inflammatory Response

The inflammatory response elicited by diC10 was also assessed using mouse models. While TPA caused significant edema and inflammatory cell infiltration, this compound demonstrated minimal effects on these parameters. This suggests that while diC10 can activate certain pathways associated with cell proliferation, it may not possess strong pro-inflammatory properties compared to TPA .

Table 2: Comparative Effects of this compound and TPA

| Parameter | TPA (nmol) | DiC10 (μmol) |

|---|---|---|

| Epidermal Thickness | Increased (dose-dependent) | No significant change |

| Leukocyte Infiltration | Significant | Minimal |

| Ornithine Decarboxylase Activity | Induced (1-2 nmol) | Induced (2.5-10 μmol) |

Study on Tumor Promotion

In a two-stage skin carcinogenesis model using CD-1 mice initiated with 7,12-dimethylbenz[a]anthracene (DMBA), treatment with diC10 did not lead to tumor development over a period of 28 weeks. In contrast, tumors developed in 28% of mice treated with TPA under similar conditions. This finding indicates that while diC10 can activate pathways associated with tumor promotion at low concentrations, it does not function as a complete tumor promoter when applied over extended periods .

Metabolic Pathway Analysis

A separate investigation into the metabolic pathways involving diC10 revealed its role as an intermediate in lipid metabolism within cyanobacteria. The compound was shown to participate in biochemical reactions leading to the production of phosphatidic acids and other lipid derivatives essential for cellular functions .

Q & A

Q. What are the standard methods for synthesizing and characterizing 1,2-Didecanoyl-sn-glycerol?

- Methodological Answer : Synthesis typically involves enzymatic or chemical acylation of sn-glycerol derivatives. For example, regioselective lipases (e.g., from Rhizomucor miehei) can esterify the sn-1 and sn-2 positions of glycerol with decanoic acid under controlled conditions . Structural characterization employs nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., distinguishing sn-1,2 from sn-1,3 isomers) and mass spectrometry (MS) for molecular weight verification (average MW 456.7 g/mol) . Thin-layer chromatography (TLC) with iodine vapor staining is used for purity assessment, while HPLC with evaporative light scattering detection (ELSD) quantifies impurities .

Q. How can researchers analyze the purity and stability of this compound in experimental settings?

- Methodological Answer : Stability studies require storage at -20°C under inert gas (e.g., argon) to prevent oxidation . Purity is monitored via reverse-phase HPLC with a C18 column and isocratic elution (e.g., acetonitrile:water 90:10 v/v). Hydrolysis products (e.g., free fatty acids) are detected using gas chromatography (GC) with flame ionization detection (FID) . For lipid peroxidation assays, thiobarbituric acid reactive substances (TBARS) or malondialdehyde (MDA) quantification is recommended .

Q. What are the established protocols for incorporating this compound into model membrane systems?

- Methodological Answer : For monolayer studies, Langmuir-Blodgett troughs are used to measure surface pressure-area isotherms, with a typical collapse pressure of ~40 mN/m for saturated diacylglycerols . In bilayer systems (e.g., liposomes), the compound is mixed with phospholipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine) in chloroform, followed by solvent evaporation and hydration in buffer. Dynamic light scattering (DLS) confirms vesicle size homogeneity .

Advanced Research Questions

Q. How does this compound modulate protein kinase C (PKC) activity compared to endogenous diacylglycerols?

- Methodological Answer : PKC activation assays use purified enzyme isoforms (e.g., PKCα) and fluorescence-based substrates (e.g., peptide Z-Leu-Ser-Thr-Arg-AMC). 1,2-Didecanoyl-sn-glycerol’s EC₅₀ is compared to endogenous 1,2-dioleoyl-sn-glycerol using dose-response curves. Its shorter acyl chains (C10:0 vs. C18:1) reduce membrane residency time, quantified via surface plasmon resonance (SPR) with PKC C1 domain immobilization . Contradictory results in cellular vs. cell-free systems arise from differences in lipid lateral mobility and cofactor requirements (e.g., Ca²⁺/phosphatidylserine) .

Q. What experimental strategies address solubility limitations of this compound in aqueous assays?

- Methodological Answer : Solubility is enhanced using cyclodextrin complexes (e.g., methyl-β-cyclodextrin) or lipid carriers like bovine serum albumin (BSA). Critical micelle concentration (CMC) is determined via pyrene fluorescence, with typical values <10 µM for medium-chain diacylglycerols . For cellular uptake studies, fluorescent analogs (e.g., 1-NBD-decanoyl-2-decanoyl-sn-glycerol) are synthesized, enabling confocal microscopy tracking (excitation/emission: 470/541 nm) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different model organisms?

- Methodological Answer : Discrepancies often stem from species-specific lipid metabolism. For example, in Enterococcus, its role in lipopolysaccharide biosynthesis (map00540) differs from mammalian signaling . Cross-validation involves:

- Comparative lipidomics : LC-MS/MS profiling of endogenous diacylglycerol species.

- Knockout models : CRISPR-Cas9 deletion of diacylglycerol kinases (DGKs) to isolate downstream effects .

- Molecular dynamics (MD) simulations : Modeling acyl chain packing in lipid bilayers to predict membrane localization .

Methodological Challenges & Solutions

Q. What are the best practices for quantifying this compound in complex biological matrices?

- Methodological Answer : Lipid extraction via Folch method (chloroform:methanol 2:1) with internal standards (e.g., 1,2-didecanoyl-d₇-sn-glycerol). Quantification uses LC-MS/MS in positive ion mode, monitoring [M+NH₄]⁺ ions (m/z 474.7 → 313.2). Calibration curves must account for ion suppression in tissue homogenates .

Q. How can researchers validate the stereochemical integrity of this compound during long-term storage?

- Methodological Answer : Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column resolves sn-1,2 and sn-2,3 isomers. Accelerated degradation studies (40°C/75% RH for 4 weeks) assess racemization rates. NMR (¹³C DEPT-Q) confirms acyl migration absence by monitoring glycerol backbone carbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.